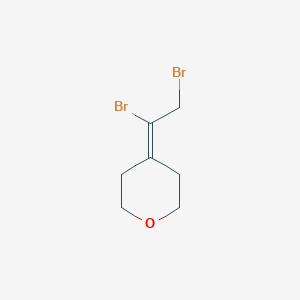

4-(1,2-Dibromoethylidene)oxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(1,2-Dibromoethylidene)oxane” is a chemical compound with the CAS number 2377032-79-4 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of dibromoalkanes, which are similar to “4-(1,2-Dibromoethylidene)oxane”, involves the use of DMSO and oxalyl bromide as a highly efficient brominating reagent for various alkenes, alkynes, and ketones . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as dibromoalkanes, have been studied extensively . For example, the [3 + 2] cycloaddition reactions of dibromoformaldoxime have been investigated using density functional theory .Scientific Research Applications

Advanced Oxidation Processes

Research by Cashman et al. (2019) delves into the advanced oxidation processes (AOPs) for treating recalcitrant contaminants like 1,4-dioxane in water, highlighting the role of hydroxyl and sulfate free radicals. This study sheds light on the chemical dynamics involved in breaking down complex organic pollutants, which might be relevant to understanding how similar compounds could be degraded or modified in environmental or laboratory settings Cashman et al., 2019.

Polymer Research and Material Science

Meng et al. (1996) explored the cooperative motion of polar side groups in amorphous polymers, which involves synthesizing and characterizing materials with specific optical properties. This research demonstrates the intricate relationship between molecular structure and material behavior, which could be pertinent when studying the applications of "4-(1,2-Dibromoethylidene)oxane" in materials science Meng et al., 1996.

Photocatalytic Degradation

The study by Coleman et al. (2007) on the photocatalytic degradation of 1,4-dioxane using titanium dioxide highlights the potential for using catalytic methods to break down complex organic molecules in water treatment processes. Insights from such research could be applicable to understanding the reactivity and potential applications of "4-(1,2-Dibromoethylidene)oxane" in environmental chemistry Coleman et al., 2007.

Chemical Synthesis and Catalysis

Research into the on-water, catalyst-free synthesis of organic derivatives, as explored by Zhu et al. (2015), showcases the innovative approaches to synthesizing complex molecules under environmentally friendly conditions. Such methodologies could be relevant to the synthesis or modification of "4-(1,2-Dibromoethylidene)oxane" Zhu et al., 2015.

Mechanism of Action

Safety and Hazards

Future Directions

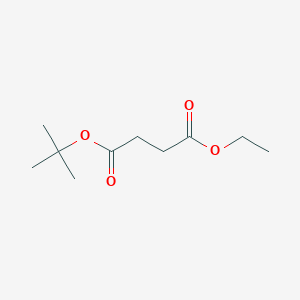

properties

IUPAC Name |

4-(1,2-dibromoethylidene)oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2O/c8-5-7(9)6-1-3-10-4-2-6/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWBOBOXMAFEBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=C(CBr)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2-Dibromoethylidene)oxane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2657656.png)

![5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2657660.png)

![2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2657664.png)

![{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride](/img/structure/B2657673.png)

![N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2657674.png)